1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Overview
Description
1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene is an organic compound with the molecular formula C28H32B2O4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains two boronate ester groups. This compound is known for its applications in organic electronics and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of various organic compounds .
Mode of Action
The compound is known to participate in borylation reactions . Borylation is a process where a boron atom is introduced into a molecule. This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction , a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds . It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Result of Action
The compound is primarily used in chemical synthesis . The result of its action is the formation of new compounds through borylation and cross-coupling reactions .
Action Environment
The compound is typically stored in a dry, room-temperature environment . Environmental factors such as temperature and humidity can influence its stability and efficacy .
Preparation Methods
The synthesis of 1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene typically involves the borylation of pyrene derivatives. One common method includes the reaction of pyrene with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(PPh3)4. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and toluene, with sodium carbonate as a base. The mixture is refluxed at elevated temperatures to yield the desired product .
Chemical Reactions Analysis
1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester groups with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form pyrene derivatives with different functional groups.
Substitution: The boronate ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene has several scientific research applications:
Organic Electronics: It is used in the synthesis of materials for OLEDs, organic photovoltaic cells, and field-effect transistors.
Fluorescent Probes: The compound’s strong fluorescence makes it useful in the development of fluorescent probes for biological imaging and sensing.
Material Science: It is employed in the design of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene can be compared with other boronate ester derivatives, such as:
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound is also used in organic electronics and has similar applications in OLEDs and photovoltaic cells.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronate ester derivative used in cross-coupling reactions and material science.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Commonly used in the synthesis of pharmaceuticals and chemical intermediates.
This compound stands out due to its strong fluorescence and stability, making it particularly valuable in optoelectronic applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)21-15-11-17-10-14-20-22(30-33-27(5,6)28(7,8)34-30)16-12-18-9-13-19(21)23(17)24(18)20/h9-16H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATPBRSZRSCCLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)B6OC(C(O6)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32B2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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